4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde
Overview
Description
4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde is a fluorinated aromatic aldehyde. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-fluorobenzaldehyde with 2,2-difluoroethanol in the presence of a base, such as potassium carbonate, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products Formed:
Oxidation: 4-(2,2-Difluoroethoxy)-2-fluorobenzoic acid.
Reduction: 4-(2,2-Difluoroethoxy)-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their unique properties, such as increased metabolic stability and bioavailability.
Industry: It is used in the development of advanced materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
- 4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile
- 4-(2,2-Difluoroethoxy)benzonitrile
- 1,1,1-Trifluoro-2-(2,2,2-trifluoroethoxy)ethane
Comparison: Compared to its analogs, 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde is unique due to the presence of both difluoroethoxy and fluorine groups on the benzaldehyde core. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-(2,2-difluoroethoxy)-2-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-8-3-7(14-5-9(11)12)2-1-6(8)4-13/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZKVWQAILMHSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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